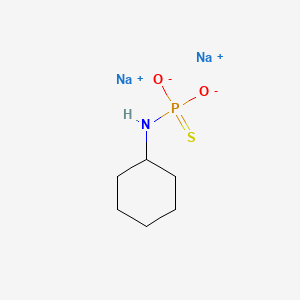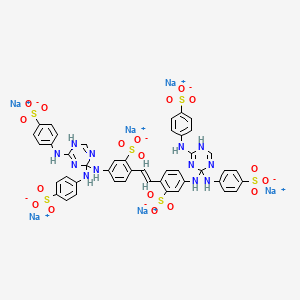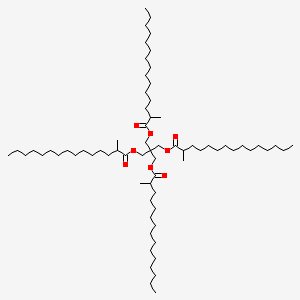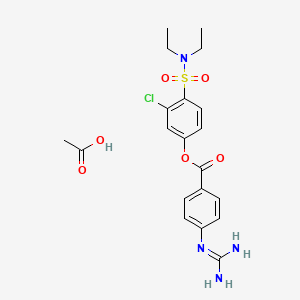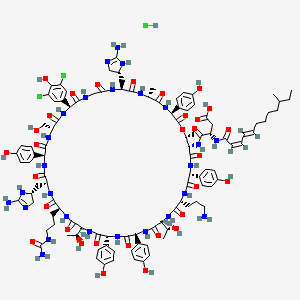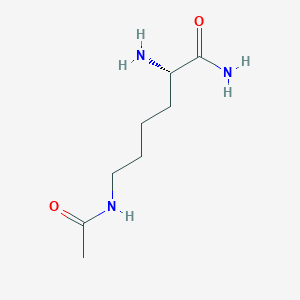![molecular formula C10H9N5S2 B12714704 4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine CAS No. 13515-03-2](/img/structure/B12714704.png)
4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 251947 is a chemical compound identified by its unique National Service Center (NSC) number. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s molecular formula is C13H24N2O3, and it has a molecular weight of 256.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 251947 involves multiple steps. One common method includes the reaction of an intermediate compound with tert-butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate in the presence of sodium hydroxide in 1,4-dioxane. The reaction is carried out under an inert atmosphere at room temperature for 24 hours. After the reaction, the product is extracted using dichloromethane and purified through recrystallization .
Industrial Production Methods
Industrial production of NSC 251947 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
NSC 251947 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 251947 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 251947 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of NSC 251947 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
NSC 251947 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
NSC 125973: Another compound with similar applications in drug discovery.
NSC 177906: Known for its use in biological research.
NSC 873537: Utilized in organic synthesis and as a reagent in chemical reactions
NSC 251947 stands out due to its unique combination of properties, making it suitable for a wide range of applications in different scientific fields.
Properties
CAS No. |
13515-03-2 |
|---|---|
Molecular Formula |
C10H9N5S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione;pyridine |
InChI |
InChI=1S/C5H4N4S2.C5H5N/c6-3-2-1-7-9-4(2)8-5(10)11-3;1-2-4-6-5-3-1/h1H,6H2,(H,8,9,10);1-5H |
InChI Key |
OJNMLXXGGILIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=NNC2=NC(=S)SC(=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
